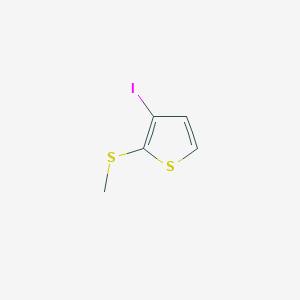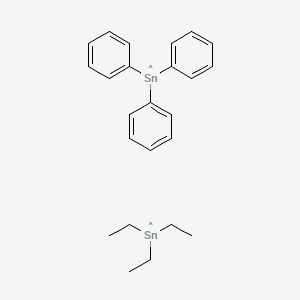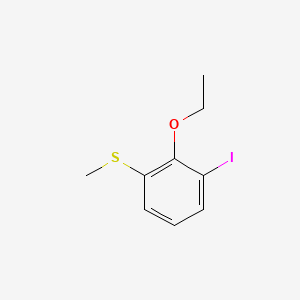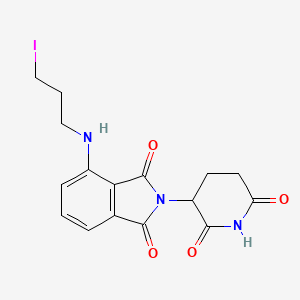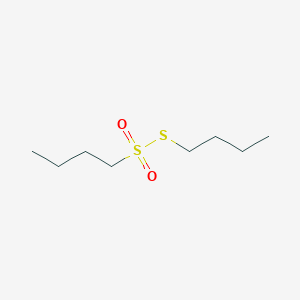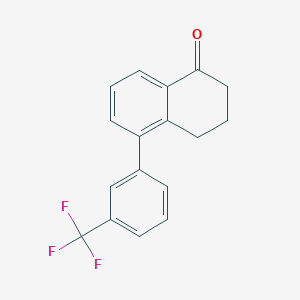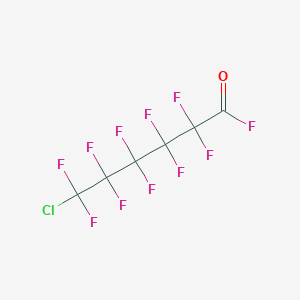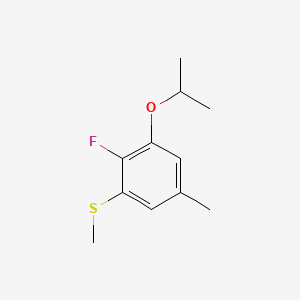
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is part of the nitrosourea family, which is known for its potent alkylating properties. These properties make it a valuable agent in cancer treatment, especially for brain tumors and leukemia .
Méthodes De Préparation
The synthesis of N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chloroethylamine under nitrosation conditions. The reaction is usually carried out in an acidic medium to facilitate the nitrosation process. Industrial production methods often employ phase-transfer catalysis to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines and other reduced nitrogen compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly with nucleophiles like thiols and amines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and nitrosoureas.
Biology: This compound is used in studies related to DNA alkylation and repair mechanisms.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide involves the alkylation of DNA. The compound generates reactive intermediates that form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is compared with other nitrosoureas such as carmustine (BCNU), lomustine, and nimustine. While all these compounds share similar alkylating properties, this compound is unique due to its specific structural features that enhance its reactivity and selectivity towards certain cancer cells . Similar compounds include:
- Carmustine (BCNU)
- Lomustine
- Nimustine
- N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea
Propriétés
Numéro CAS |
834-65-1 |
|---|---|
Formule moléculaire |
C9H11ClN2O3S |
Poids moléculaire |
262.71 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-4-methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-8-2-4-9(5-3-8)16(14,15)12(11-13)7-6-10/h2-5H,6-7H2,1H3 |
Clé InChI |
MXKIEKHOTITTDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

